
SHP2 protein degrader-1
Propriétés
Formule moléculaire |
C42H51Cl2N11O8 |
---|---|
Poids moléculaire |
908.8 g/mol |
Nom IUPAC |
4-[2-[2-[2-[2-[2-[4-[[[1-[6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl]-4-methylpiperidin-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C42H51Cl2N11O8/c1-42(10-13-53(14-11-42)33-25-47-37(38(45)49-33)29-5-2-6-30(43)36(29)44)48-24-27-26-54(52-51-27)15-17-61-19-21-63-23-22-62-20-18-60-16-12-46-31-7-3-4-28-35(31)41(59)55(40(28)58)32-8-9-34(56)50-39(32)57/h2-7,25-26,32,46,48H,8-24H2,1H3,(H2,45,49)(H,50,56,57) |
Clé InChI |
PVZCLGQITBYVPH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NCC4=CN(N=N4)CCOCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |
Origine du produit |
United States |
Description
Significance of SHP2 as a Therapeutic Target in Research
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed and plays a pivotal role in various cellular processes, including proliferation, differentiation, and survival. nih.govmdpi.comsinobiological.com Its importance as a therapeutic target stems from its function as a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). nih.govaacrjournals.org Dysregulation of SHP2 activity, often through mutations or overexpression, is linked to a variety of human diseases, making it a compelling target for drug development. nih.govmdpi.com
The aberrant activation of SHP2 is implicated in the pathogenesis of several developmental disorders and numerous cancers, including non-small cell lung cancer, melanoma, and hematological malignancies. mdpi.comjebm.cnnih.goviu.edu In cancer, SHP2 can act as an oncoprotein by promoting signaling pathways that drive tumor growth and survival. nih.govfrontiersin.org Furthermore, SHP2 is involved in mediating resistance to certain cancer therapies, including immune checkpoint inhibitors. mdpi.com The development of SHP2 inhibitors and degraders, therefore, represents a promising strategy to overcome drug resistance and provide new therapeutic options. nih.govmdpi.com
Role of SHP2 in Cellular Signaling Pathways
SHP2 is a crucial regulator that modulates several key intracellular signaling cascades. nih.goviu.edu It functions as both a phosphatase and a scaffold protein, integrating signals from the cell surface to the nucleus. nih.govnih.gov Its role can be either positive or negative, depending on the specific pathway and cellular context. nih.govencyclopedia.pub
RAS-ERK/MAPK Pathway Modulation
One of the most well-defined functions of SHP2 is its role as a positive regulator of the RAS-ERK/MAPK (mitogen-activated protein kinase) signaling pathway. iu.eduresearchgate.net This pathway is fundamental for cell proliferation, differentiation, and survival. researchgate.net SHP2 is located downstream of various receptor tyrosine kinases (RTKs) and upstream of RAS. iu.edu Upon stimulation by growth factors, SHP2 is recruited to activated RTKs or associated docking proteins like Gab1/2. encyclopedia.pubresearchgate.net Here, it is believed to dephosphorylate specific substrates, which facilitates the activation of the small GTPase Ras. frontiersin.orgfrontiersin.org Activated Ras then triggers the downstream kinase cascade involving RAF, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression. iu.edunih.gov Gain-of-function mutations in SHP2 lead to hyperactivation of the MAPK pathway, contributing to oncogenesis. iu.edufrontiersin.org
PI3K-AKT Pathway Regulation
The role of SHP2 in the PI3K-AKT pathway is complex and appears to be context-dependent, with evidence supporting both activating and inhibitory functions. mdpi.comencyclopedia.pub This pathway is critical for cell growth, survival, and metabolism. ontosight.ai
In some contexts, SHP2 can positively regulate the PI3K-AKT pathway. For instance, in breast cancer cells, SHP2 has been shown to promote proliferation by activating PI3K/AKT signaling, which in turn stabilizes Cyclin D1. cancerbiomed.org It can also contribute to the activation of AKT in melanoma cells. nih.gov Conversely, SHP2 can also act as a negative regulator. It can dephosphorylate the p85 regulatory subunit of PI3K or docking proteins like Gab1, thereby inhibiting the PI3K/AKT pathway. spandidos-publications.comoup.com This dual role suggests that the effect of SHP2 on PI3K-AKT signaling is determined by the specific cellular stimuli and substrate availability. mdpi.comencyclopedia.pub
JAK-STAT Pathway Interactions
SHP2's interaction with the JAK-STAT (Janus kinase/signal transducer and activator of transcription) pathway is also multifaceted, exhibiting both positive and negative regulatory functions. encyclopedia.pubnih.gov The JAK-STAT pathway is essential for signaling initiated by cytokines and is involved in immunity, cell division, and differentiation. wikipedia.org
SHP2 can act as a negative regulator by dephosphorylating JAKs or STAT proteins. For example, it has been shown to negatively regulate the interferon (IFN)-induced JAK1/STAT1 pathway. nih.govnih.gov In other scenarios, SHP2 can promote JAK/STAT signaling. It is required for the activation of STAT5 in response to certain cytokines. nih.gov This positive role may be due to SHP2 preventing the binding of negative regulators like SOCS (suppressor of cytokine signaling) proteins to the receptor complex. encyclopedia.pubnih.gov Therefore, SHP2's function in the JAK-STAT pathway is highly dependent on the specific cytokine receptor, the STAT family member involved, and the cellular context. encyclopedia.pubwikipedia.org
PD-1/PD-L1 Pathway and Immunoregulation
SHP2 is a critical intracellular signaling molecule in the PD-1/PD-L1 immune checkpoint pathway, which plays a central role in immune tolerance and preventing autoimmunity. navinci.semdpi.com Cancer cells often exploit this pathway to evade the immune system. navinci.se
The PD-1 receptor is expressed on activated T-cells, and its ligand, PD-L1, can be expressed on tumor cells. nih.gov When PD-L1 binds to PD-1, the tyrosine residues in the cytoplasmic tail of PD-1 become phosphorylated. navinci.semdpi.com This creates docking sites for the SH2 domains of SHP2, which is then recruited to the receptor. navinci.seresearchgate.net The binding to PD-1 activates SHP2's phosphatase activity. navinci.se Activated SHP2 then dephosphorylates and inactivates downstream components of the T-cell receptor (TCR) and CD28 signaling pathways, such as ZAP70 and components of the PI3K/AKT pathway. navinci.seresearchgate.net This leads to the suppression of T-cell proliferation, cytokine release, and cytotoxic activity, allowing cancer cells to escape immune surveillance. aacrjournals.orgnavinci.se
Table 1: Overview of SHP2's Role in Major Signaling Pathways
Pathway | General Function of Pathway | Role of SHP2 | Outcome of SHP2 Modulation | Supporting References |
---|---|---|---|---|
RAS-ERK/MAPK | Cell proliferation, differentiation, survival | Positive Regulator | Promotes pathway activation | iu.edufrontiersin.orgresearchgate.netnih.gov |
PI3K-AKT | Cell growth, survival, metabolism | Dual Regulator (Context-Dependent) | Can either activate or inhibit the pathway | mdpi.comcancerbiomed.orgspandidos-publications.comoup.comnih.gov |
JAK-STAT | Cytokine signaling, immunity, cell division | Dual Regulator (Context-Dependent) | Can either promote or suppress pathway activity | encyclopedia.pubnih.govwikipedia.orgnih.gov |
PD-1/PD-L1 | Immune checkpoint, T-cell inhibition | Negative Regulator of T-cell function | Mediates PD-1 inhibitory signals, suppressing T-cell activity | aacrjournals.orgnavinci.senih.govresearchgate.net |
Association of SHP2 Dysregulation with Pathological States
Given its central role in fundamental cellular signaling, the dysregulation of SHP2, through either gain-of-function or loss-of-function mutations, is directly linked to several human diseases. mdpi.comnih.gov
Germline gain-of-function mutations in the PTPN11 gene are the primary cause of Noonan syndrome, a developmental disorder characterized by distinctive facial features, short stature, and congenital heart defects. frontiersin.orgnih.gov These mutations lead to a constitutively active SHP2 protein, resulting in the hyperactivation of downstream pathways like the RAS-MAPK cascade. nih.gov Conversely, loss-of-function mutations in SHP2 are associated with Noonan syndrome with multiple lentigines (formerly known as LEOPARD syndrome), which has overlapping but distinct clinical features. nih.govnih.gov
Somatic gain-of-function mutations in PTPN11 are also frequently found in various cancers. mdpi.com They are particularly common in juvenile myelomonocytic leukemia (JMML), a rare and aggressive childhood cancer. nih.govmdpi.com These activating mutations have also been identified in a range of solid tumors, including lung cancer, liver cancer, colon cancer, and neuroblastoma. nih.gov In these malignancies, the mutated SHP2 protein acts as an oncogene, driving cell proliferation and tumor progression. nih.govfrontiersin.org
Table 2: Pathological States Associated with SHP2 Dysregulation
Disease | Type of SHP2 Dysregulation | Consequence of Dysregulation | Supporting References |
---|---|---|---|
Noonan Syndrome | Germline gain-of-function mutations | Developmental abnormalities | frontiersin.orgnih.gov |
Noonan Syndrome with Multiple Lentigines (NSML) | Germline loss-of-function mutations | Developmental abnormalities | nih.govnih.gov |
Juvenile Myelomonocytic Leukemia (JMML) | Somatic gain-of-function mutations | Oncogenic signaling, cancer development | nih.govmdpi.com |
Solid Tumors (e.g., Lung, Liver, Colon) | Somatic gain-of-function mutations, overexpression | Oncogenic signaling, tumor progression | nih.govspandidos-publications.comnih.gov |
Bleeding Anomalies | Catalytic dysregulation (gain or loss of function) | Affects platelet signaling and function | nih.govashpublications.org |
Oncogenic Roles in Various Cancers
SHP2 is recognized as the first identified non-receptor protein oncogenic tyrosine phosphatase. frontiersin.org It plays a significant role in mediating signaling downstream of receptor tyrosine kinases (RTKs), which are frequently overactive in many cancers. aacrjournals.org This activation of SHP2 is a key step in the full activation of the RAS/ERK signaling cascade, a pathway central to cell proliferation, differentiation, and survival. annualreviews.organnualreviews.org
Gain-of-function mutations in the PTPN11 gene, which encodes SHP2, are found in various hematological malignancies and solid tumors. nih.gov Hyperactivated SHP2 has been observed in cancers such as gastric carcinoma, anaplastic large cell lymphoma, glioblastoma, and breast cancer. aacrjournals.org Furthermore, SHP2 is known to mediate the oncogenic signals in cancers driven by EGFR and KRAS mutations. aacrjournals.org Its role is not limited to the cancer cells themselves; SHP2 also functions within the tumor microenvironment, for instance, by promoting the proliferation of tumor-associated macrophages (TAMs), which can aid in cancer cell survival. frontiersin.orgaacrjournals.org
Involvement in Developmental Syndromes
Beyond its role in cancer, germline mutations in the PTPN11 gene are the cause of several developmental disorders, collectively known as RASopathies. frontiersin.orgnih.gov The most common of these is Noonan syndrome, a condition characterized by distinctive facial features, short stature, and congenital heart defects. frontiersin.orgnih.gov Approximately 50% of individuals with Noonan syndrome have mutations in PTPN11. nih.govresearchgate.net These mutations typically result in a gain-of-function, leading to hyperactivation of SHP2 and subsequent dysregulation of the RAS/MAPK pathway. nih.govresearchgate.net Another related disorder, LEOPARD syndrome, is also caused by PTPN11 mutations, although these mutations often lead to a catalytically inactive or impaired SHP2 protein. nih.govplos.org
Evolution of SHP2 Targeting Strategies
The clear involvement of SHP2 in disease has spurred the development of various strategies to inhibit its function.
Limitations of Conventional SHP2 Allosteric Inhibitors
Early efforts to target SHP2 focused on active-site inhibitors, but these often suffered from poor selectivity and bioavailability. nih.gov A significant breakthrough came with the development of allosteric inhibitors, such as SHP099, which bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the protein in an inactive conformation. nih.gov
Despite the promise of allosteric inhibitors, which have shown antitumor effects in preclinical models and are currently in clinical trials, they possess inherent limitations. annualreviews.org A key drawback is their ineffectiveness against certain SHP2 mutants. aacrjournals.org Furthermore, resistance mechanisms can emerge, and these inhibitors may not fully abrogate the non-catalytic scaffolding functions of the SHP2 protein. nih.govrsc.org The need for sustained high concentrations to ensure target occupancy can also present challenges. nih.gov
Emergence of Proteolysis-Targeting Chimeras (PROTACs) for SHP2 Degradation
To overcome the limitations of traditional inhibitors, a novel therapeutic strategy known as Proteolysis-Targeting Chimeras (PROTACs) has been applied to SHP2. nih.gov PROTACs are bifunctional molecules that link a ligand for the target protein (in this case, SHP2) to a ligand for an E3 ubiquitin ligase. anr.fr This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. anr.fr
The targeted degradation of SHP2 offers several conceptual advantages over simple inhibition. tandfonline.com By physically removing the entire protein, PROTACs can eliminate both the catalytic and non-catalytic scaffolding functions of SHP2. rsc.orgbiochempeg.com This approach has the potential to be more effective and to circumvent resistance mechanisms that may arise with inhibitors. nih.gov
SHP2 protein degraders have demonstrated the ability to be significantly more potent than their inhibitor counterparts. For instance, the SHP2 degrader SHP2-D26 was found to be over 30 times more potent at inhibiting the phosphorylation of ERK and cell growth in certain cancer cell lines compared to the potent allosteric inhibitor SHP099. researchgate.netnih.govacs.org This enhanced efficacy stems from the catalytic nature of PROTACs; a single PROTAC molecule can mediate the degradation of multiple target protein molecules. anr.fr This "event-driven" pharmacology contrasts with the "occupancy-driven" mechanism of inhibitors, which require continuous binding to be effective. rsc.orgnih.gov Consequently, degraders can be effective at lower concentrations and may have a more sustained effect even after the compound is cleared. nih.govbiochempeg.com
Recent research has highlighted the potential of SHP2 degraders to overcome the limitations of allosteric inhibitors, including the ability to degrade activating mutants of SHP2 that are not effectively targeted by inhibitors. aacrjournals.org This suggests that SHP2 protein degraders could offer a promising new therapeutic avenue for patients with cancers dependent on the RTK/RAS/MAPK pathway. aacrjournals.orgaacrjournals.org
Interactive Data Table: SHP2 Degraders and their Efficacy
Compound | Target | Cell Line | DC50 (nM) | Growth Inhibition (IC50) | Key Findings | Reference |
SHP2-D26 | SHP2 | KYSE520 (Esophageal Cancer) | 6.0 | >30x more potent than SHP099 | Potent degradation and inhibition of downstream signaling. | researchgate.netnih.gov |
SHP2-D26 | SHP2 | MV4;11 (Acute Myeloid Leukemia) | 2.6 | >30x more potent than SHP099 | Effective in hematological malignancy cell lines. | researchgate.netnih.gov |
Unnamed SHP2 Degrader | SHP2 | NCI-H358 (NSCLC, KRAS G12C) | Sub-nanomolar | Single-digit nanomolar | Potent anti-cancer activity and overcomes inhibitor limitations. | aacrjournals.orgaacrjournals.org |
Conceptual Advantages of Targeted Protein Degradation Modality
Potential to Overcome Specific Drug Resistance Mechanisms
A significant challenge with conventional cancer therapies, including small molecule inhibitors, is the development of drug resistance. nih.govmdpi.com Tumors can adapt to treatment through various mechanisms, such as mutations in the drug's target protein that prevent the inhibitor from binding effectively, or by upregulating the expression of the target protein to overcome the inhibitory effect. mdpi.com
Targeted degradation of SHP2 via PROTACs presents a promising strategy to circumvent these resistance mechanisms. nih.govmdpi.com Because PROTACs can bind to different sites on the target protein than inhibitors, they may remain effective even when mutations have rendered traditional inhibitors useless. mdpi.com Furthermore, by inducing the complete removal of the SHP2 protein, PROTACs can overcome resistance caused by protein overexpression. mdpi.com Research has shown that inducing SHP2 degradation can be a highly effective way to inhibit its function. acs.orgnih.gov This approach is being explored as an alternative strategy for treating cancers that have developed resistance to other therapies. nih.gov
Molecular Specificity in Target Modulation
A critical aspect of any targeted therapy is its specificity, as off-target effects can lead to unwanted side effects. SHP2 protein degraders have demonstrated a high degree of molecular specificity. For instance, the SHP2 PROTAC known as P9 was shown to be highly selective for SHP2, with no significant inhibition of other protein tyrosine phosphatases (PTPs), including the closely related SHP1, even at high concentrations. nih.govmdpi.com This selectivity is a key advantage, as it minimizes the potential for unintended consequences that could arise from the degradation of other essential proteins. researchgate.net
The design of PROTACs allows for the optimization of selectivity. By carefully selecting the SHP2-binding "warhead" and the E3 ligase-recruiting component, researchers can fine-tune the molecule to preferentially bind to and degrade SHP2. acs.orgnih.gov Studies have confirmed that the degradation process is dependent on the recruitment of the E3 ligase and the subsequent ubiquitination and proteasomal degradation pathway. nih.govnih.gov
Introduction to SHP2 Protein Degrader-1 as a Representative PROTAC
To illustrate the principles of SHP2 protein degradation, we can examine a representative PROTAC, often generically referred to in the literature or designated by compound numbers from specific studies. For the purpose of this article, we will refer to a conceptual "this compound" which embodies the common features of these molecules.
"this compound" is a bifunctional molecule designed to specifically induce the degradation of the SHP2 protein. It consists of three key components:
A "warhead" that binds to an allosteric site on the SHP2 protein. This is often derived from a known SHP2 inhibitor like SHP099 or RMC-4550. acs.orgnih.govnih.gov
A ligand that recruits an E3 ubiquitin ligase, such as pomalidomide (B1683931) or a VHL ligand. nih.govacs.org
A chemical linker that connects the warhead and the E3 ligase ligand. acs.orgnih.gov
When "this compound" enters a cell, its warhead binds to an SHP2 protein. Simultaneously, the other end of the molecule binds to an E3 ligase, bringing the ligase into close proximity with SHP2. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to SHP2. The polyubiquitinated SHP2 protein is then recognized and degraded by the proteasome. nih.govnih.gov This catalytic process allows a single molecule of "this compound" to trigger the degradation of multiple SHP2 protein molecules. mdpi.com
Research Findings on SHP2 Degraders
Compound Names Mentioned
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.